(3R,5R)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride
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Overview
Description
(3R,5R)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted pyrrolidine.
Hydroxylation: The hydroxyl group is introduced through selective oxidation or other functional group transformations.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Dihydrochloride Formation: The compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aminomethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a precursor for the development of pharmaceutical agents.
Industry: As an intermediate in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R,5R)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-5-(Aminomethyl)pyrrolidin-3-ol: The base form without the dihydrochloride salt.
(3S,5S)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride: The stereoisomer with different spatial arrangement.
N-Methylpyrrolidine: A related compound with a methyl group instead of the aminomethyl group.
Uniqueness
(3R,5R)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activity and reactivity compared to similar compounds.
Properties
IUPAC Name |
(3R,5R)-5-(aminomethyl)pyrrolidin-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-2-4-1-5(8)3-7-4;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWERJYZLTFXUAX-ALUAXPQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1CN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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